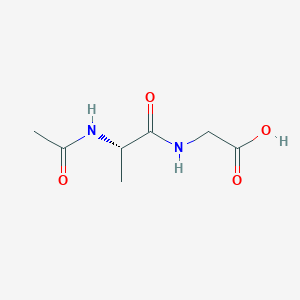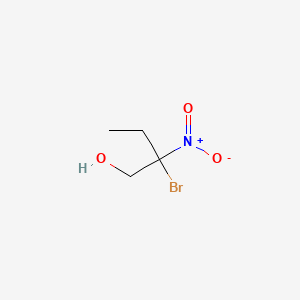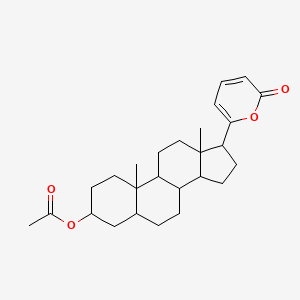
17-(2-Oxo-2h-pyran-6-yl)androstan-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-(2-Oxo-2h-pyran-6-yl)androstan-3-yl acetate: is a complex organic compound characterized by the presence of a pyran ring fused to an androstane skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-(2-Oxo-2h-pyran-6-yl)androstan-3-yl acetate typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2h-pyran-2-one . This method is efficient, reduces waste, and has a high atom economy.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The process would be optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 17-(2-Oxo-2h-pyran-6-yl)androstan-3-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 17-(2-Oxo-2h-pyran-6-yl)androstan-3-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine: In medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other advanced materials.
Wirkmechanismus
The mechanism of action of 17-(2-Oxo-2h-pyran-6-yl)androstan-3-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 3-(tetrahydro-2H-pyran-2-yloxy)androstan-17-yl methanol
- 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness: 17-(2-Oxo-2h-pyran-6-yl)androstan-3-yl acetate is unique due to its specific combination of a pyran ring and an androstane skeleton. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
23330-38-3 |
|---|---|
Molekularformel |
C26H36O4 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
[10,13-dimethyl-17-(6-oxopyran-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H36O4/c1-16(27)29-18-11-13-25(2)17(15-18)7-8-19-20-9-10-22(23-5-4-6-24(28)30-23)26(20,3)14-12-21(19)25/h4-6,17-22H,7-15H2,1-3H3 |
InChI-Schlüssel |
NJSXEKDLWSSOHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C5=CC=CC(=O)O5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


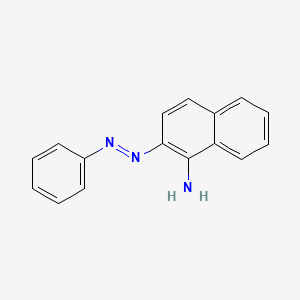
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
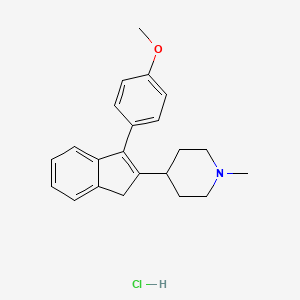
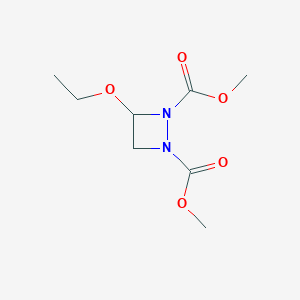
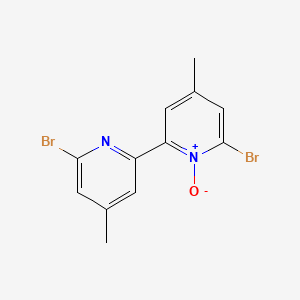
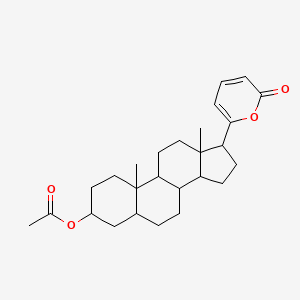
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
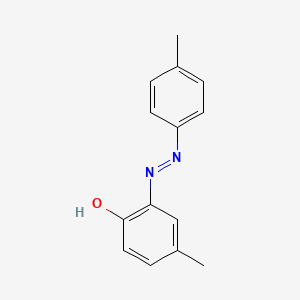

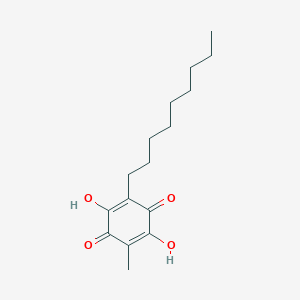

![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)
